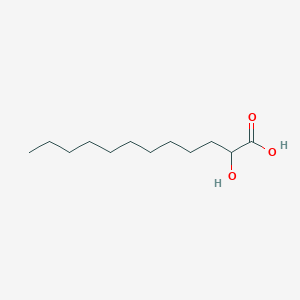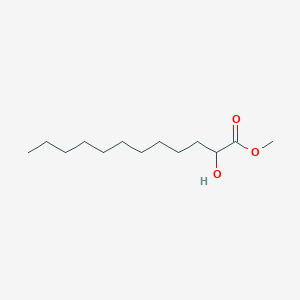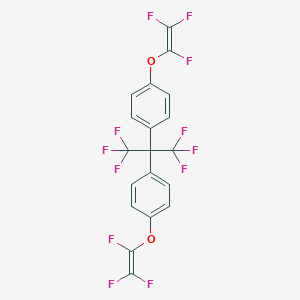
2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane
説明
2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane, also known as BTFVOP, is a fluorinated compound that has been widely used in scientific research. It is a highly reactive molecule that has been used as a building block for the synthesis of various functional materials.
科学的研究の応用
Synthesis of Amphiphilic ABA Triblock Copolymers
This compound is used in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers . These copolymers consist of hydrophilic poly [poly (ethylene glycol) methyl ether methacrylate] (PPEGMEMA) and hydrophobic poly (2,2′-bis (4-trifluorovinyl-oxyphenyl)propane) (PBTFVPP) blocks . The copolymers can self-assemble into various shapes such as ovals, cylinders, and spheres in aqueous solution .
Thermal Cyclopolymerization
The compound is involved in the thermal cyclopolymerization of trifluorovinyl aromatic ethers . This process is monitored in situ using time-resolved electron paramagnetic .
Creation of Non-wettable Surfaces
The incorporation of fluorine atoms into the polymer film has been shown to be an effective method to reduce the surface energy and hence to produce non-wettable surfaces . This compound, being a fluorinated segment, can be used in the creation of such surfaces .
Biotechnology Applications
Due to its hydrophilic properties, this compound can increase the solubility of copolymers in aqueous media and yield improved circulation times in vivo when bound to other molecules . This makes it suitable for nano- and biotechnology applications .
Synthesis of Fluorescent Probes
A fluorescent probe technique is used to determine the critical micelle concentrations (cmc) of the obtained amphiphilic copolymers in aqueous solution . This compound, being a part of these copolymers, plays a role in the synthesis of these probes .
Patent Applications
This compound is mentioned in patent applications, indicating its potential use in various industrial applications .
特性
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]-4-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F12O2/c20-13(21)15(24)32-11-5-1-9(2-6-11)17(18(26,27)28,19(29,30)31)10-3-7-12(8-4-10)33-16(25)14(22)23/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIVNNKUQCLJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(=C(F)F)F)(C(F)(F)F)C(F)(F)F)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134174-11-1 | |
| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134174-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90373513 | |
| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |
CAS RN |
134174-11-1 | |
| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in using polymers like 6F for fiber optics?
A: Glass-silica fibers, the current standard in fiber optics, are susceptible to fracture. [] This limitation has prompted research into polymeric materials as alternatives. 6F, a Perfluorocyclobutyl (PFCB) polymer, exhibits properties desirable for optical applications: a low refractive index, high thermal stability, and high chemical resistance. [] These characteristics make 6F and similar polymers potentially suitable for demanding optical applications like high-performance lasers and high-speed telecommunication systems. []
Q2: How does the molecular weight of 6F impact its properties for optical applications?
A: The study published by Semantic Scholar reveals that the molecular weight of 6F significantly influences its thermal and viscoelastic properties. [] This influence extends to blends of 6F with other PFCB polymers, impacting their rheological and thermal behavior. [] Understanding these molecular weight-dependent property changes is crucial for optimizing the processing and performance of 6F in optical applications.
Q3: Can 6F be blended with other materials to fine-tune its properties for specific optical applications?
A: Yes, the research demonstrates the feasibility of blending 6F with another PFCB polymer, 4,4’-Bis(4-trifluorovinyloxy) biphenyl (BPVE). [] The concentration of 6F in these blends (ranging from 20% to 80% in the study) significantly impacts the blend's rheological and thermal properties. [] This ability to fine-tune material properties through blending offers flexibility in tailoring 6F-based materials for specific optical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

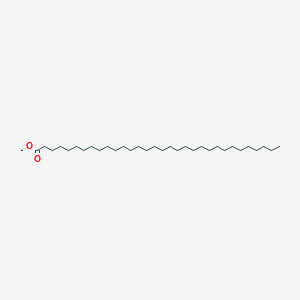
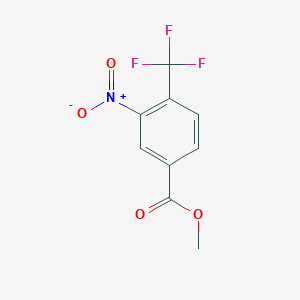
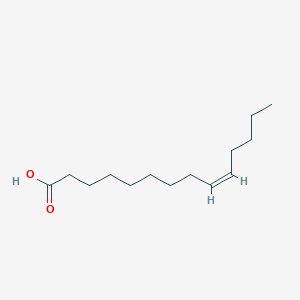


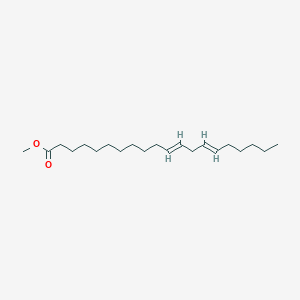

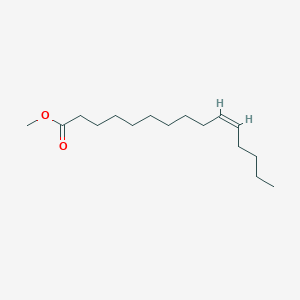
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)
